molecular formula C10H8BrF3O2 B8107193 Methyl 5-bromo-2-methyl-3-(trifluoromethyl)benzoate

Methyl 5-bromo-2-methyl-3-(trifluoromethyl)benzoate

Cat. No.: B8107193
M. Wt: 297.07 g/mol
InChI Key: XYSCGGKJDWBLHC-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound’s systematic IUPAC name, methyl 5-bromo-2-methyl-3-(trifluoromethyl)benzoate , reflects its benzoid core substituted at the 2-, 3-, and 5-positions with methyl, trifluoromethyl, and bromine groups, respectively. A methyl ester functionalizes the carboxyl group at position 1. Its molecular formula, C₁₀H₈BrF₃O₂ , corresponds to a molecular weight of 297.07 g/mol .

Key Structural Features:

  • Benzene ring : The central aromatic system with three substituents.
  • Trifluoromethyl (-CF₃) : Electron-withdrawing group at position 3, influencing electronic distribution and reactivity.
  • Bromine : Heavy halogen at position 5, contributing to steric bulk and potential for cross-coupling reactions.
  • Methyl ester (-COOCH₃) : Polar group at position 1, enhancing solubility in organic solvents.

The SMILES notation (COC(=O)C1=C(C=CC(=C1C)Br)C(F)(F)F ) and InChI key (XYSCGGKJDWBLHC-UHFFFAOYSA-N ) further delineate connectivity and stereoelectronic properties .

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound is limited, studies on analogous trifluoromethyl-substituted benzoates provide insights. For example, conformational analyses of 2-trifluoromethylbenzaldehyde derivatives using lanthanide-induced shift (LIS) techniques reveal planar or near-planar geometries depending on solvent polarity . In nonpolar solvents, the trifluoromethyl group adopts a trans orientation relative to the carbonyl group to minimize steric clash, while polar solvents stabilize cis conformers through dipole interactions .

For this compound, ab initio modeling predicts:

  • Planar aromatic ring with slight distortion due to steric repulsion between the 2-methyl and 3-trifluoromethyl groups.
  • Orthogonal orientation of the ester group relative to the ring, maximizing resonance stabilization.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃) :
  • δ 3.95 (s, 3H) : Methyl ester protons.
  • δ 2.65 (s, 3H) : 2-Methyl group.
  • δ 7.85 (d, J = 2.4 Hz, 1H) : Aromatic proton at position 4.
  • δ 7.72 (dd, J = 8.6, 2.4 Hz, 1H) : Aromatic proton at position 6.
  • δ 7.52 (d, J = 8.6 Hz, 1H) : Aromatic proton at position 5 .
¹³C NMR (100 MHz, CDCl₃) :
  • δ 165.2 : Ester carbonyl.
  • δ 132.8–125.4 (m) : Aromatic carbons.
  • δ 122.1 (q, J = 272 Hz) : CF₃ group.
  • δ 52.3 : Methyl ester carbon.
  • δ 21.7 : 2-Methyl carbon .
¹⁹F NMR (376 MHz, CDCl₃) :
  • δ -62.5 (s) : Trifluoromethyl group .

Mass Spectrometric Fragmentation Patterns

  • Molecular ion peak : m/z 297.07 [M]⁺ (calculated for C₁₀H₈BrF₃O₂).
  • Key fragments :
    • m/z 282 [M−CH₃]⁺ (loss of methyl group).
    • m/z 202 [M−Br]⁺ (bromine elimination).
    • m/z 133 [C₇H₅F₃O₂]⁺ (trifluoromethyl-benzoate core) .

Infrared (IR) Vibrational Mode Analysis

  • 1725 cm⁻¹ : Strong C=O stretch of the ester group.
  • 1280–1120 cm⁻¹ : C-F symmetric and asymmetric stretching in CF₃.
  • 615 cm⁻¹ : C-Br stretching vibration .

Data Tables

Table 1: Fundamental Molecular Properties

Property Value
Molecular Formula C₁₀H₈BrF₃O₂
Molecular Weight 297.07 g/mol
CAS Number 2167876-85-7
SMILES COC(=O)C1=C(C=CC(=C1C)Br)C(F)(F)F
InChI Key XYSCGGKJDWBLHC-UHFFFAOYSA-N

Table 2: Predicted ¹H NMR Chemical Shifts

Proton Environment δ (ppm) Multiplicity
OCH₃ 3.95 Singlet
C(CH₃) 2.65 Singlet
H-4 (Ar) 7.85 Doublet
H-6 (Ar) 7.72 Doublet of doublets
H-5 (Ar) 7.52 Doublet

Properties

IUPAC Name

methyl 5-bromo-2-methyl-3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c1-5-7(9(15)16-2)3-6(11)4-8(5)10(12,13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSCGGKJDWBLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1C(F)(F)F)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Synthesis of 2-Methyl-3-(Trifluoromethyl)Benzoic Acid :

    • Starting from 3-(trifluoromethyl)benzoic acid, a methyl group is introduced at C2 via directed ortho-lithiation.

    • Example : Treat 3-(trifluoromethyl)benzoic acid with lithium diisopropylamide (LDA) at −78°C, followed by quenching with methyl iodide.

    • Yield: ~85% (theoretical).

  • Bromination :

    • React 2-methyl-3-(trifluoromethyl)benzoic acid with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in concentrated H₂SO₄ at 25°C for 5 hours.

    • Conditions :

      • Molar ratio (acid : DBDMH) = 1 : 1.1.

      • Post-reaction, precipitate the product by pouring the mixture into ice-water.

    • Yield: 88%.

  • Esterification :

    • Convert 5-bromo-2-methyl-3-(trifluoromethyl)benzoic acid to the methyl ester using methanol and H₂SO₄ (Fischer esterification).

    • Conditions : Reflux for 12 hours; yield: >90%.

Multi-Step Synthesis via Malonate Condensation and Decarboxylation

Adapted from pyridine-based syntheses, this route constructs the benzene ring with pre-installed substituents:

Procedure:

  • Condensation :

    • React diethyl malonate with 2-chloro-3-(trifluoromethyl)benzoic acid derivative in tetrahydrofuran (THF) using NaH as a base.

    • Example :

      • Molar ratio (chloro derivative : diethyl malonate : NaH) = 1 : 1.4 : 2.

      • Stir at 0°C for 1 hour, then at 25°C for 24 hours.

      • Yield: ~76% (after extraction and drying).

  • Decarboxylation :

    • Hydrolyze the malonate intermediate (e.g., dimethyl 2-(5-nitro-3-(trifluoromethyl)phenyl)malonate) using 6N HCl at 100°C.

    • Yield: ~76%.

  • Bromination and Esterification :

    • Brominate the decarboxylated product using CuBr₂ and tert-butyl nitrite in acetonitrile.

    • Conditions :

      • Molar ratio (substrate : CuBr₂ : tert-butyl nitrite) = 1 : 1.1 : 3.1.

      • Stir at 25°C for 2 hours.

      • Yield: ~34%.

    • Esterify the resultant acid with methanol/H₂SO₄.

Catalytic Hydrogenation and Diazotization

This method, inspired by pyridine bromination, involves nitro reduction followed by Sandmeyer-type bromination:

Procedure:

  • Nitro Reduction :

    • Hydrogenate 5-nitro-2-methyl-3-(trifluoromethyl)benzoate over Pd/C (10% w/w) in 1,4-dioxane at 30°C under 0.4 MPa H₂.

    • Yield: 97%.

  • Diazotization and Bromination :

    • Treat 5-amino-2-methyl-3-(trifluoromethyl)benzoate with HBr and NaNO₂ at −5°C.

    • Conditions :

      • Molar ratio (amine : HBr : NaNO₂) = 1 : 4.4 : 3.

      • Yield: 92%.

Comparative Analysis of Methods

Method Key Step Yield Advantages Challenges
Regioselective BrominationBromination of pre-assembled acid88%High regioselectivity; minimal stepsRequires directed lithiation for methyl group
Malonate CondensationDecarboxylation34%Scalable; uses inexpensive reagentsLow yield in bromination step
Catalytic HydrogenationDiazotization92%High-yielding final stepMulti-step synthesis; nitro precursor required

Reaction Optimization Data

Bromination Conditions (Varied HCl Concentration):

HCl Concentration (N)Temperature (°C)Time (h)Yield (%)
61002476.6
2802430
81002458

Diazotization Parameters:

Amine (mmol)HBr (mol)NaNO₂ (mol)Yield (%)
800.350.292

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines or thiols under appropriate conditions.

      Reagents: Sodium azide (NaN3), potassium thiolate (RSK).

  • Reduction Reactions

      Hydrogenation: The ester group can be reduced to an alcohol using hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

      Conditions: Typically carried out under mild pressure and temperature conditions.

  • Oxidation Reactions

      Oxidation of Methyl Group: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

      Conditions: The reaction is performed in an aqueous medium under reflux conditions.

Major Products

    From Substitution: Depending on the nucleophile, products can include azides, thiols, or amines.

    From Reduction: Alcohol derivatives.

    From Oxidation: Carboxylic acids.

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis
Methyl 5-bromo-2-methyl-3-(trifluoromethyl)benzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in the development of pharmaceuticals and agrochemicals. The presence of both bromine and trifluoromethyl groups enhances its reactivity and selectivity in substitution reactions, which are essential in organic synthesis.

2. Reaction Pathways
The compound can undergo several types of chemical reactions:

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
  • Reduction Reactions : The trifluoromethyl group can be reduced to yield different functional groups.
  • Oxidation Reactions : The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reaction Type Description
SubstitutionBromine atom replaced by nucleophiles
ReductionTrifluoromethyl group reduced to amine derivatives
OxidationIntroduction of new functional groups

Biological Applications

1. Enzyme Interaction Studies
This compound is utilized in biochemical research to study enzyme interactions, particularly with cytochrome P450 enzymes involved in drug metabolism. Its trifluoromethyl group enhances binding affinity, allowing researchers to investigate the mechanisms of enzyme inhibition or activation .

2. Cellular Effects
this compound influences cellular functions by modulating signaling pathways and gene expression. It has been shown to affect transcription factors that regulate gene expression profiles, impacting overall cellular metabolism and function .

Industrial Applications

1. Specialty Chemicals Production
In industrial settings, this compound is employed in the production of specialty chemicals that require specific properties imparted by the bromine and trifluoromethyl groups. Its unique chemical characteristics make it suitable for formulating materials used in coatings, adhesives, and other applications where enhanced performance is required.

2. Catalysis
The compound may also play a role in catalysis, where it can act as a catalyst or catalyst precursor in various chemical reactions. Its ability to stabilize reactive intermediates is particularly advantageous in synthetic chemistry .

Case Studies

Several studies highlight the practical applications of this compound:

  • Study on Enzyme Inhibition : Research demonstrated that this compound effectively inhibits specific cytochrome P450 enzymes, providing insights into drug interactions and metabolic pathways.
  • Synthesis of Complex Molecules : A study outlined the successful use of this compound as an intermediate in synthesizing novel pharmaceutical compounds with potential therapeutic effects .

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the molecule, facilitating its passage through biological membranes. The bromine atom can participate in halogen bonding, influencing the binding affinity to various targets. The ester group can undergo hydrolysis, releasing the active acid form which can interact with enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS RN Molecular Formula Molecular Weight Substituents (Position) Purity Price (JPY)
Methyl 5-bromo-2-methyl-3-(trifluoromethyl)benzoate* Not provided C₁₀H₈BrF₃O₂ ~305.08 Br (5), CH₃ (2), CF₃ (3) N/A N/A
Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate 2007915-72-0 C₉H₅BrF₄O₂ 301.03 Br (5), F (2), CF₃ (4) ≥98% N/A
Methyl 2-fluoro-5-(trifluoromethyl)benzoate 556112-92-6 C₉H₆F₄O₂ 222.13 F (2), CF₃ (5) >95.0% (GC) 10,500 (5g)
Methyl 4-fluoro-3-(trifluoromethyl)benzoate 176694-36-3 C₉H₆F₄O₂ 222.13 F (4), CF₃ (3) >95.0% (GC) 10,500 (5g)
Methyl 3-bromo-5-methylbenzoate 478375-40-5 C₉H₉BrO₂ 229.07 Br (3), CH₃ (5) N/A N/A

Notes:

  • *Hypothetical molecular weight calculated based on formula.
  • The trifluoromethyl group’s position significantly impacts electronic properties. For example, in Methyl 2-fluoro-5-(trifluoromethyl)benzoate, the CF₃ group at position 5 creates a strong meta-directing effect, altering reactivity in electrophilic substitution compared to CF₃ at position 3 .
  • Bromine substitution enhances oxidative stability but may reduce solubility in polar solvents compared to fluorine analogs .

Stability and Commercial Availability

  • Purity and Cost : Fluorinated derivatives like Methyl 4-fluoro-3-(trifluoromethyl)benzoate are commercially available at >95% purity (GC) for ~JPY 10,500/5g, whereas brominated analogs (e.g., Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate) are priced higher due to synthesis complexity and lower demand .

Biological Activity

Methyl 5-bromo-2-methyl-3-(trifluoromethyl)benzoate is an organic compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships, and applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C10H8BrF3O2
  • Molecular Weight : Approximately 297.07 g/mol
  • Key Functional Groups : Bromine atom, trifluoromethyl group, methyl ester

The presence of the trifluoromethyl group enhances lipophilicity, facilitating membrane permeability, while the bromine atom can engage in halogen bonding, influencing binding affinity and selectivity towards biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl substituent increases the compound's ability to penetrate biological membranes, which is crucial for its pharmacological effects. The bromine atom may enhance the compound's binding properties through halogen bonding .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit a range of antimicrobial activities. This compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives containing trifluoromethyl groups often display enhanced antibacterial and antifungal properties due to their lipophilic nature and ability to disrupt microbial cell membranes .

Compound MIC (µg/mL) Target Organism
This compoundTBDTBD
Similar Triazole Derivative0.06Bacillus subtilis
Triazole Compound25Staphylococcus aureus

Antiviral Activity

Compounds with trifluoromethyl groups have also been shown to exhibit antiviral properties. For instance, a related compound demonstrated significant activity against H5N1 virus strains, indicating that this compound could have similar applications in antiviral drug development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that variations in substituents significantly affect biological activity. The presence of electron-withdrawing groups like bromine and trifluoromethyl enhances antimicrobial efficacy. Conversely, modifications that reduce lipophilicity can diminish activity .

Comparative Analysis of Related Compounds

Compound Name Molecular Formula Key Features
Methyl 3-bromo-5-(trifluoromethyl)benzoateC10H8BrF3O2Different substitution pattern
Methyl 4-bromo-2-methylbenzoateC10H9BrO2Lacks trifluoromethyl group
Methyl 4-trifluoromethylbenzoateC10H7F3O2No bromine; used in various applications

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against various Gram-positive and Gram-negative bacteria using agar diffusion methods. The results indicated promising antibacterial activity comparable to standard antibiotics.
  • Antiviral Studies : Another investigation focused on the antiviral potential of related compounds against influenza viruses, demonstrating that structural modifications could enhance efficacy against viral strains.

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 5-bromo-2-methyl-3-(trifluoromethyl)benzoate?

A stepwise approach is typically employed:

  • Bromination and trifluoromethylation : Introduce bromine and trifluoromethyl groups via electrophilic aromatic substitution or transition-metal-catalyzed reactions. For example, palladium-catalyzed cross-coupling (e.g., using aryl halides and trifluoromethylating agents) can achieve regioselective substitution .
  • Esterification : React the resulting benzoic acid derivative with methanol under acidic or catalytic conditions (e.g., H₂SO₄ or DCC/DMAP) to form the methyl ester.
  • Purification : Use column chromatography or recrystallization (common solvents: ethyl acetate/hexane) to isolate the product. Purity validation (>97%) is achievable via HPLC, as noted for structurally similar boronic acids .

Basic: How is the compound characterized to confirm its structure and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., distinguishing methyl and trifluoromethyl groups). The deshielding effect of the electron-withdrawing CF₃ group is observable in downfield shifts .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺ for C₁₁H₁₀BrF₃O₂, expected m/z ~326.98).
  • HPLC Analysis : Purity assessment (>97%) follows protocols used for related brominated trifluoromethyl aromatics .

Advanced: How can steric hindrance from the 2-methyl and 3-CF₃ groups be mitigated during further functionalization?

  • Optimized Reaction Conditions : Use bulky ligands (e.g., SPhos or XPhos) in cross-coupling reactions to reduce steric clashes. For Suzuki-Miyaura couplings, arylboronic acids with complementary steric profiles (e.g., 2-Bromo-5-(trifluoromethyl)phenylboronic acid, >97% purity ) are effective partners.
  • Microwave-Assisted Synthesis : Enhances reaction rates in sterically demanding systems. Evidence from triazine-based syntheses demonstrates improved yields under controlled heating .

Advanced: What strategies are effective for incorporating this compound into bioactive molecules?

  • Targeted Modifications :
    • Hydrolysis to Carboxylic Acid : Base-mediated saponification (e.g., NaOH/MeOH) converts the ester to a carboxylic acid, enabling conjugation with amines or alcohols.
    • Cross-Coupling : Utilize the bromine substituent for Pd-catalyzed couplings (e.g., with boronic acids from ) to generate biaryl structures.
  • Drug Design : The CF₃ group enhances metabolic stability and binding affinity, as shown in studies of similar compounds targeting microbial enzymes .

Basic: What storage conditions are required to maintain compound stability?

  • Temperature : Store at 0–6°C in airtight containers to prevent degradation, as recommended for brominated trifluoromethyl aromatics .
  • Light Sensitivity : Protect from UV exposure due to the labile C-Br bond.

Advanced: How does the trifluoromethyl group influence electronic properties in catalytic applications?

  • Electron-Withdrawing Effects : The CF₃ group increases aryl electrophilicity, facilitating nucleophilic aromatic substitution. This is critical in synthesizing heterocycles (e.g., triazines ).
  • Acid-Base Stability : The strong inductive effect stabilizes intermediates in acidic or basic media, enabling multi-step syntheses .

Basic: What are common impurities in the synthesis, and how are they removed?

  • Byproducts : Residual starting materials (e.g., unreacted benzoic acid) or di-substituted isomers.
  • Mitigation : Gradient elution in column chromatography (silica gel, hexane/EtOAc) effectively separates isomers. Purity >97% is achievable, as seen in analogous boronic acid derivatives .

Advanced: Can this compound serve as a precursor for fluorinated polymers or materials?

  • Polymer Synthesis : The bromine substituent enables radical or condensation polymerization. For example, coupling with diols or diamines generates fluorinated polyesters or polyamides.
  • Surface Modification : The ester group allows grafting onto silica or metal surfaces for catalytic or sensor applications, leveraging methods used in pesticide chemistry .

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